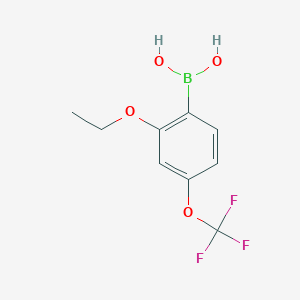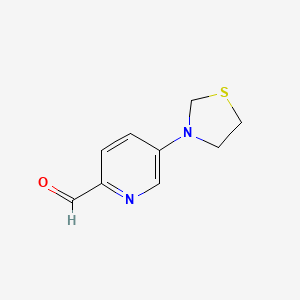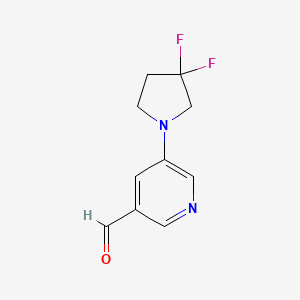
(2-エトキシ-4-(トリフルオロメトキシ)フェニル)ボロン酸
説明
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid is a chemical compound with the molecular formula C9H10BF3O4 . It is a derivative of phenylboronic acid where the phenyl group is substituted with an ethoxy group at the 2nd position and a trifluoromethoxy group at the 4th position .
Molecular Structure Analysis
The molecular structure of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid consists of a phenyl ring with an ethoxy group (-OCH2CH3) at the 2nd position and a trifluoromethoxy group (-OCF3) at the 4th position. The phenyl ring is also bonded to a boronic acid group (-B(OH)2) .Chemical Reactions Analysis
Boronic acids, including (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid, are commonly used as reactants in Suzuki-Miyaura cross-coupling reactions . They can also be involved in the synthesis of biologically active molecules .Physical and Chemical Properties Analysis
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid has a molecular weight of 249.98 . The physical form of this compound is not explicitly mentioned in the available resources.科学的研究の応用
がん研究
この化合物は、乳酸脱水素酵素阻害剤の合成に使用されており、これはがん細胞増殖の研究において重要です。 乳酸脱水素酵素は、がん細胞の代謝において重要な役割を果たしており、阻害剤は、その増殖を制御するのに役立ちます .
結核治療
これは、PA-824 アナログの合成の前駆体として役立ち、抗結核薬としての可能性について調査されています。 結核は、依然として世界的な健康問題であり、新しい治療法が絶えず求められています .
神経疾患
この化合物は、生存運動ニューロンタンパク質のモジュレーターを作成するために使用されています。 これらのモジュレーターは、筋運動の制御に影響を与える遺伝性疾患である脊髄性筋萎縮症の治療において、意味を持っています .
心血管疾患
これは、PAI-1 阻害のためのニトロ-フェノキシ安息香酸誘導体を合成するために使用されます。 PAI-1 は、フィブリン溶解の調節において重要な役割を果たすタンパク質であり、その阻害剤は、様々な心血管疾患の治療の可能性について研究されています .
有機合成
このボロン酸は、鈴木-宮浦クロスカップリング反応で使用されており、これは多くの医薬品および有機材料における重要な構造であるビアリール化合物を生成するために、有機合成で広く使用されています .
疼痛管理
この化合物は、過渡性受容体電位メラスタチン 8 アンタゴニストを調製するための反応物です。 これらのアンタゴニストは、痛みやその他の感覚障害の治療における潜在的な用途について研究されています .
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a method for forming carbon-carbon bonds and is widely used in organic chemistry .
Pharmacokinetics
It’s worth noting that the compound’s physical form is solid, and it has a molecular weight of 24998 .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules.
生化学分析
Biochemical Properties
(2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction . This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts during the transmetalation step of the Suzuki-Miyaura coupling, facilitating the transfer of organic groups from boron to palladium . Additionally, (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid can be used in the synthesis of lactate dehydrogenase inhibitors, which are important for cancer cell proliferation studies .
Cellular Effects
The effects of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid on various cell types and cellular processes are not extensively documented. For instance, lactate dehydrogenase inhibitors synthesized using (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid can affect cancer cell metabolism by inhibiting the conversion of pyruvate to lactate, thereby disrupting the energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid involves its role as a boron reagent in the Suzuki-Miyaura coupling reaction . During this reaction, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The compound’s ability to form stable complexes with palladium catalysts is key to its effectiveness in these reactions .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid in laboratory settings are important considerations for its use in biochemical research. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function have not been extensively studied . In in vitro and in vivo studies, the compound’s stability and potential degradation products should be monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid at different dosages in animal models have not been well-documented. It is essential to consider potential threshold effects and toxic or adverse effects at high doses when using this compound in animal studies . Careful dosage optimization is necessary to minimize any potential adverse effects and to ensure the compound’s efficacy in biochemical research .
Metabolic Pathways
The metabolic pathways involving (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid are not well-characterized. The compound’s role in the synthesis of biologically active molecules suggests that it may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of (2-Ethoxy-4-(trifluoromethoxy)phenyl)boronic acid within cells and tissues are not extensively studied. Boronic acids are known to interact with transporters and binding proteins that facilitate their localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for its effective use in biochemical research .
Subcellular Localization
Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
[2-ethoxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-2-16-8-5-6(17-9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPPAHNTNNTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207884 | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-18-5 | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-ethoxy-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















